molecular formula C7H8N4S B13068325 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine

1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13068325
M. Wt: 180.23 g/mol
InChI Key: KNKHCKTWOOPVRN-UHFFFAOYSA-N
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Description

1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a thiophene ring attached to a triazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of thiophene-3-carboxaldehyde with hydrazine hydrate to form thiophene-3-carbohydrazide. This intermediate is then cyclized with formic acid to yield the triazole ring . The reaction conditions generally require refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-3-carboxylic acid share structural similarities.

    Triazole derivatives: Compounds such as 1,2,4-triazole and its substituted derivatives.

Uniqueness

1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine is unique due to the combination of the thiophene and triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .

Properties

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

1-(thiophen-3-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H8N4S/c8-7-9-5-11(10-7)3-6-1-2-12-4-6/h1-2,4-5H,3H2,(H2,8,10)

InChI Key

KNKHCKTWOOPVRN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CN2C=NC(=N2)N

Origin of Product

United States

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